molecular formula C21H15ClN2 B12901630 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline CAS No. 75614-94-7

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline

Cat. No.: B12901630
CAS No.: 75614-94-7
M. Wt: 330.8 g/mol
InChI Key: ZAQFWWGDHWPIBW-UHFFFAOYSA-N
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Description

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline is a complex organic compound with the molecular formula C21H15ClN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline typically involves multi-component reactions. One efficient method is the one-pot synthesis, which combines isatoic anhydride, an amine, and 2-formylbenzoic acid in the presence of a catalyst such as montmorillonite K10 . This method is advantageous due to its simplicity, efficiency, and the availability of starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and catalyst-free conditions in acetic acid can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can modify the compound’s structure, potentially altering its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of functionalized isoindoloquinazolines .

Scientific Research Applications

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for their potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

    Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
  • 5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-one

Uniqueness

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline is unique due to its specific structural features, such as the chloro and phenyl groups, which confer distinct chemical and biological properties.

Biological Activity

3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods, including cyclization reactions involving substituted anilines and appropriate carbonyl precursors. The use of microwave irradiation has been reported to enhance yields and reduce reaction times in the synthesis of similar quinazoline derivatives .

Antimicrobial Properties

Research has indicated that derivatives of isoindoloquinazolines exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have shown effective inhibition of these pathogens, suggesting potential use as antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it has demonstrated potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231). These studies suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through interference with cellular signaling pathways .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Kinase Activity : Similar compounds have been reported to inhibit ATPase activity in kinesin, a motor protein essential for cell division.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antimicrobial Activity Study : A study conducted by Gupta et al. evaluated various derivatives for their antimicrobial efficacy. The results showed that the isoindoloquinazoline derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In a comparative study on the cytotoxic effects on MCF-7 cells, this compound was found to be more effective than standard chemotherapeutic agents .

Data Table

Biological Activity Cell Line/Pathogen Effect Observed Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
CytotoxicityMCF-7 (breast cancer)Induced apoptosis
CytotoxicityMDA-MB-231 (breast cancer)Inhibited cell proliferation

Properties

CAS No.

75614-94-7

Molecular Formula

C21H15ClN2

Molecular Weight

330.8 g/mol

IUPAC Name

3-chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline

InChI

InChI=1S/C21H15ClN2/c22-16-10-11-19-18(12-16)20(14-6-2-1-3-7-14)23-21-17-9-5-4-8-15(17)13-24(19)21/h1-12,20H,13H2

InChI Key

ZAQFWWGDHWPIBW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC(C4=C(N31)C=CC(=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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